molecular formula C12H18N2O3S B4463503 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide

4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide

Cat. No. B4463503
M. Wt: 270.35 g/mol
InChI Key: UZUWOLFZFZRSFT-UHFFFAOYSA-N
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Description

4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a multi-step process involving various reagents and catalysts.

Mechanism of Action

The mechanism of action of 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to modulate the activity of certain receptors such as the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it an ideal candidate for drug delivery systems. However, there are also limitations to its use in lab experiments. 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide. One area of interest is the development of 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide-based drug delivery systems for the treatment of various diseases. Another area of interest is the investigation of 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide as a potential anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide and its potential therapeutic applications.

Scientific Research Applications

4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its potential therapeutic properties in various scientific fields. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

4-(2-methyl-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-6-3-4-7-11(10)14(18(2,16)17)9-5-8-12(13)15/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWOLFZFZRSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCCC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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